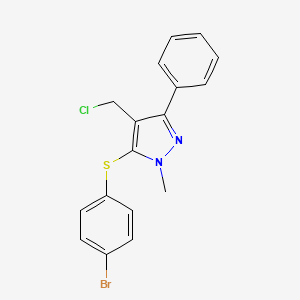4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide
CAS No.: 318959-24-9
Cat. No.: VC1996402
Molecular Formula: C17H14BrClN2S
Molecular Weight: 393.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 318959-24-9 |
|---|---|
| Molecular Formula | C17H14BrClN2S |
| Molecular Weight | 393.7 g/mol |
| IUPAC Name | 5-(4-bromophenyl)sulfanyl-4-(chloromethyl)-1-methyl-3-phenylpyrazole |
| Standard InChI | InChI=1S/C17H14BrClN2S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | DXRARBIEUPJWKK-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Br |
| Canonical SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Properties
Structural Identification
4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide is a complex organic molecule characterized by a pyrazole core with multiple substituents. The compound contains a central 1H-pyrazole ring with specific substitution pattern: a 4-bromophenyl sulfide group at position 5, a chloromethyl group at position 4, a phenyl group at position 3, and a methyl group at position 1 (N1) . This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications.
The compound is known by several synonyms, including:
-
5-[(4-bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
-
5-[(4-bromophenyl)sulfanyl]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
-
5-[(4-bromophenyl)sulfanyl]-4-(chloromethyl)-1-methyl-3-phenylpyrazole
Physical and Chemical Properties
The physical and chemical properties of 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 4-Bromophenyl 4-(Chloromethyl)-1-Methyl-3-Phenyl-1H-Pyrazol-5-yl Sulfide
The compound possesses a complex three-dimensional structure with multiple functional groups that contribute to its chemical reactivity. The presence of a pyrazole ring provides basic properties, while the halogen atoms (bromine and chlorine) introduce potential sites for nucleophilic substitution reactions. The sulfide linkage represents another reactive site that can undergo oxidation or other transformations.
Synthesis and Preparation Methods
Related Synthetic Methodologies
According to literature on related compounds, pyrazole derivatives can be synthesized through various methods, including:
-
Condensation reactions between hydrazines and β-dicarbonyl compounds
-
Cycloaddition reactions involving diazo compounds
-
Functionalization of existing pyrazole scaffolds through halogenation, alkylation, or other transformations
For instance, one approach described for similar compounds involves the treatment of a diketone with an appropriate hydrazine. As described in one patent, "the 4-sulfonamidophenyl hydrazine hydrochloride was added to a stirred solution of the diketone in ethanol. The reaction was heated to reflux and stirred overnight" . This general approach might be adapted for the synthesis of our target compound with appropriate modifications.
Another relevant synthetic route might involve the use of trifluoroacetate derivatives as described: "Ethyl trifluoroacetate was placed in a round bottom flask, and dissolved in ether. To the stirred solution was added sodium methoxide followed by an appropriate acetophenone" . This reaction produces intermediates that can be further transformed into substituted pyrazoles.
Structural Analysis and Comparative Studies
Key Structural Features
The structure of 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide contains several key features that contribute to its chemical properties and potential applications:
-
Pyrazole Core: The central 1H-pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This core provides basic properties and can participate in various interactions, including hydrogen bonding.
-
Halogen Substituents: The presence of both bromine (on the phenyl ring) and chlorine (in the chloromethyl group) introduces sites for potential nucleophilic substitution reactions and provides opportunities for further functionalization.
-
Sulfide Linkage: The sulfur atom connecting the pyrazole and the 4-bromophenyl group represents an additional reactive site that can undergo oxidation to sulfoxide or sulfone, or participate in other transformations.
-
Phenyl Substituent: The phenyl group at position 3 provides opportunities for π-π interactions and can influence the electronic properties of the pyrazole ring.
Comparison with Related Compounds
To better understand the properties and potential applications of 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide, it is useful to compare it with structurally related compounds, as shown in Table 3.
Table 3: Comparison of 4-Bromophenyl 4-(Chloromethyl)-1-Methyl-3-Phenyl-1H-Pyrazol-5-yl Sulfide with Related Compounds
The comparison reveals structural variations that could lead to differences in physical properties, chemical reactivity, and biological activity. For instance, the replacement of the 4-bromophenyl group with a 2-chlorophenyl group results in a compound with a lower molecular weight and potentially different electronic properties. Similarly, the COX-2 inhibitor SC-236 shares the pyrazole core but features a completely different substitution pattern that results in its specific biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume